

# Comparative Analysis of LAS195319 and Nemiralisib for Preclinical COPD Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | LAS195319 |           |
| Cat. No.:            | B608472   | Get Quote |

A guide for researchers and drug development professionals navigating the landscape of inhaled Phosphoinositide 3-kinase delta (PI3K $\delta$ ) inhibitors for Chronic Obstructive Pulmonary Disease (COPD).

This guide provides a comparative overview of two investigational inhaled PI3K $\delta$  inhibitors, **LAS195319** and nemiralisib, in the context of preclinical models of COPD. While both compounds target the same signaling pathway implicated in the inflammatory processes of COPD, publicly available preclinical data for a direct, quantitative comparison is limited, particularly for **LAS195319**. This document summarizes the available information on both molecules, outlines the underlying mechanism of action, describes relevant preclinical experimental models, and presents the current state of knowledge to inform future research and development decisions.

### Introduction to PI3Kδ Inhibition in COPD

Chronic Obstructive Pulmonary Disease (COPD) is characterized by persistent respiratory symptoms and airflow limitation due to airway and/or alveolar abnormalities, usually caused by significant exposure to noxious particles or gases. The underlying pathology involves chronic inflammation, in which various immune cells, including neutrophils and macrophages, play a central role. The phosphoinositide 3-kinase (PI3K) signaling pathway, particularly the delta ( $\delta$ ) isoform, is a key regulator of immune cell activation, proliferation, and function. Upregulation of the PI3K $\delta$  pathway has been observed in the neutrophils of COPD patients, correlating with disease severity.[1] Therefore, selective inhibition of PI3K $\delta$  is a promising therapeutic strategy



to modulate the inflammatory response in COPD. Inhaled delivery of these inhibitors is intended to maximize local drug concentration in the lungs while minimizing systemic side effects.

## **Compound Overview**

While both **LAS195319** and nemiralisib are inhaled PI3K $\delta$  inhibitors developed for respiratory diseases, the extent of publicly available information differs significantly.

| Feature                 | LAS195319                                                                                                          | Nemiralisib (GSK2269557)                                                                                                                                                                                                        |
|-------------------------|--------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Target                  | Phosphoinositide 3-kinase<br>delta (PI3Kδ)                                                                         | Phosphoinositide 3-kinase delta (PI3Kδ)                                                                                                                                                                                         |
| Route of Administration | Inhaled                                                                                                            | Inhaled                                                                                                                                                                                                                         |
| Therapeutic Indication  | Asthma and COPD                                                                                                    | Inflammatory airway diseases, including COPD                                                                                                                                                                                    |
| Development Status      | Identified as a candidate for clinical development.                                                                | Has undergone Phase II clinical trials in COPD patients.                                                                                                                                                                        |
| Public Preclinical Data | Limited to discovery and optimization. No specific efficacy data in preclinical COPD models is publicly available. | Preclinical studies have been conducted, and their rationale supported the initiation of clinical trials. However, specific quantitative data from these preclinical studies are not extensively detailed in the public domain. |

# Mechanism of Action: The PI3K $\delta$ Signaling Pathway in COPD

The therapeutic rationale for using PI3K $\delta$  inhibitors in COPD is based on their ability to modulate the inflammatory cascade. The following diagram illustrates the central role of PI3K $\delta$  in immune cells and the proposed mechanism of action for inhibitors like **LAS195319** and nemiralisib.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Emerging Anti-Inflammatory COPD Treatments: Potential Cardiovascular Impacts PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Analysis of LAS195319 and Nemiralisib for Preclinical COPD Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608472#las195319-versus-nemiralisib-in-preclinical-models-of-copd]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





